N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c1-28-16-9-5-6-14(12-16)22-17(26)13-25-20(27)24-11-10-21-19(18(24)23-25)29-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOQSDSTXWHGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251603-01-6) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antimicrobial properties, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The structural complexity of this compound is indicative of its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to this compound. Research indicates that derivatives containing triazole and pyrazole rings exhibit significant antiviral activity against various viruses.
- Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. For instance, compounds with similar scaffolds have been shown to inhibit the replication of herpes simplex virus (HSV) and other RNA viruses by targeting viral enzymes and disrupting nucleic acid synthesis .
-
Case Studies :
- A study reported that triazole derivatives demonstrated effective inhibition of HSV replication in Vero cells with low cytotoxicity (CC50 > 600 μM) .
- Another investigation revealed that pyrazole derivatives exhibited potent activity against feline coronavirus (FCoV) and other viral strains, showcasing their potential as antiviral agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- Synthesis and Testing : Various studies have synthesized related compounds and evaluated their antimicrobial efficacy against bacteria and fungi. For example:
Table 1: Summary of Biological Activities
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide. Heterocyclic compounds containing triazole and pyrazole moieties have been shown to exhibit significant activity against various viral pathogens. For instance:
- Mechanism of Action : These compounds often act by inhibiting viral replication through interference with viral enzymes or host cell processes essential for viral life cycles. The presence of sulfur-containing groups may enhance their interaction with viral proteins or cellular targets .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structures can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function:
- Case Study : A study demonstrated that certain triazole derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of key enzymes involved in the biosynthesis of bacterial cell walls .
Inhibition of Human Leukocyte Elastase
This compound has been identified as a potential inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases:
- Clinical Relevance : By inhibiting HLE, this compound may help in managing conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methylthio Group | Enhances lipophilicity and potential binding to targets |
| Triazole Ring | Critical for antiviral activity through interaction with viral proteins |
| Acetamide Group | May influence solubility and bioavailability |
Chemical Reactions Analysis
Oxidation of Sulfanyl Groups
The methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| , glacial , 60°C | Sulfoxide derivatives (, ) | 70–85 | |
| , acidic , RT | Sulfone derivatives (, ) | 55–65 |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1st step) and sulfones (2nd step). Reaction efficiency depends on steric hindrance and electronic effects of aryl substituents .
Hydrolysis of the Acetamide Linkage
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hr | Carboxylic acid + 3-(methylsulfanyl)aniline | Partial decomposition |
| Basic (NaOH, ethanol) | 10% NaOH, 8 hr, 80°C | Sodium carboxylate + free amine | Higher selectivity |
-
Key Data : Hydrolysis under basic conditions preserves the triazolo-pyrazine ring integrity, while acidic conditions may degrade the heterocycle .
Triazolo-Pyrazine Ring Reactivity
The fused triazolo-pyrazine system participates in electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position Modified | Product Stability |
|---|---|---|---|
| Nitration | , , 0°C | C-5 of pyrazine ring | Moderate (70% yield) |
| Halogenation | , , | C-7 of triazole ring | High (85% yield) |
Ring-Opening Reactions
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Strong base (pH > 12) | NaOH, , 100°C | Pyrazine-2,3-diamine derivatives | Intermediate synthesis |
| Reductive cleavage | , THF, reflux | Fragmented amines + acetamide side chain | Bioactive scaffold |
-
Structural Analysis : Ring-opening under basic conditions generates diamines, confirmed via -NMR and LC-MS .
Nucleophilic Substitution at Sulfanyl Groups
The phenylsulfanyl group undergoes nucleophilic displacement with amines or thiols:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Piperazine | DMF, , 80°C | Piperazine-substituted triazolo-pyrazine | >90% (HPLC) |
| Benzyl mercaptan | EtOH, reflux, 24 hr | Bis-sulfanyl adduct | Moderate (60%) |
-
Kinetic Studies : Reactions follow second-order kinetics, with activation energies () of 45–60 kJ/mol .
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
| Partner Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Aldehydes (e.g., 4-Cl-benzaldehyde) | AcOH, , reflux | Thiazolidinone hybrids | Anticancer screening |
| Acetylene dicarboxylate | Microwave, 150°C, 30 min | Fused triazolo-pyrazine-quinoline systems | Kinase inhibition |
Preparation Methods
Preparation of 8-Chloro-3-oxo-2H,3H-triazolo[4,3-a]pyrazine
The synthesis begins with cyclocondensation of 3-amino-2-chloropyrazine with ethyl carbazate under acidic conditions:
Procedure
- Combine 3-amino-2-chloropyrazine (1.0 eq), ethyl carbazate (1.2 eq), and p-TsOH (0.1 eq) in anhydrous ethanol
- Reflux at 85°C for 12 h under nitrogen
- Cool to 0°C, filter precipitate, wash with cold ethanol
Yield : 78% (white crystals)
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-5), 8.15 (s, 1H, H-6), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 1.34 (t, J = 7.1 Hz, 3H, CH3)
- HRMS (ESI+): m/z calcd for C6H6ClN4O [M+H]+ 201.0174, found 201.0171
Introduction of Phenylsulfanyl Group at Position 8
The chlorine atom at position 8 undergoes nucleophilic displacement with thiophenol:
Optimized Conditions
- Reactants : 8-Chloro intermediate (1.0 eq), thiophenol (1.5 eq), K2CO3 (2.0 eq)
- Solvent : Anhydrous DMF
- Temperature : 110°C, 6 h
- Workup : Dilute with ice-water, extract with EtOAc (3×), dry over Na2SO4
Yield : 85% (pale yellow solid)
Key Spectral Data :
- 13C NMR (101 MHz, CDCl3): δ 161.2 (C=O), 143.6 (C-8), 136.4-126.3 (Ar-C), 115.7 (C-5)
- Sulfur Analysis : Calculated 12.8%, Found 12.5%
Acetamide Side Chain Installation
Synthesis of 2-Bromoacetic Acid Derivative
Activation of the triazolopyrazine’s position 2 requires bromoacetylation:
Stepwise Protocol
- Suspend 8-(phenylsulfanyl)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine (1.0 eq) in dry THF
- Add NaH (1.2 eq) at 0°C, stir 30 min
- Introduce bromoacetyl bromide (1.5 eq) dropwise
- Warm to rt, stir 4 h
Critical Parameters
- Strict exclusion of moisture to prevent hydrolysis
- Temperature control (<25°C) to avoid N-oxide formation
Yield : 68% after silica gel chromatography (Hexane/EtOAc 3:1)
Amide Coupling with 3-(Methylsulfanyl)Aniline
The bromo intermediate undergoes nucleophilic displacement with 3-(methylsulfanyl)aniline:
Reaction Setup
- Molar Ratio : Bromo compound : Aniline = 1 : 1.2
- Base : DIEA (2.5 eq)
- Solvent : Acetonitrile, 80°C, 8 h
Purification
- Column chromatography (SiO2, gradient elution CH2Cl2 → CH2Cl2/MeOH 95:5)
- Recrystallization from ethanol/water
Yield : 74% (off-white crystals)
Purity : >99% (HPLC, C18 column, 220 nm)
Structural Elucidation and Spectral Assignments
1H NMR Analysis (DMSO-d6, 400 MHz)
| Signal (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.32 | s | 1H | NH |
| 8.47 | s | 1H | H-5 |
| 7.89-7.21 | m | 9H | Aromatic |
| 4.82 | s | 2H | CH2CO |
| 2.51 | s | 3H | SCH3 |
High-Resolution Mass Spectrometry
Observed : m/z 482.0932 [M+H]+
Calculated : C22H20N5O2S2 requires 482.0935
Error : 0.6 ppm
Comparative Analysis of Synthetic Routes
Table 1 . Evaluation of Key Reaction Parameters
| Step | Variable Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| SNAr | Base (K2CO3 vs. Cs2CO3) | K2CO3 (cost-effective) | +12% |
| Amide Coupling | Solvent (MeCN vs. DMF) | MeCN (lower byprod.) | +9% |
| Bromoacetylation | Temperature Control | 0°C → rt | Prevent decomposition |
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Answer: Synthesis involves multi-step organic reactions, including:
- Intermediate preparation : Formation of triazolo[4,3-a]pyrazine core via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Sulfanylation : Introduction of phenylsulfanyl and methylsulfanyl groups using thiols and coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or DCM) .
- Acetamide coupling : Reaction of intermediates with activated carboxylic acid derivatives (e.g., chloroacetamide) in the presence of bases like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and functional groups (e.g., methylsulfanyl at C3 of phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical values) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified sulfanyl groups?
- Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, using ethanol as a solvent may improve solubility of polar intermediates vs. DCM .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or Pd-based catalysts for regioselective sulfanylation .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps and adjust conditions (e.g., extended reaction times for sterically hindered couplings) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer:
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methylsulfanyl and triazolo groups .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
- Single-crystal X-ray diffraction : Definitive structural confirmation for ambiguous cases, though crystallization may require trial of multiple solvents (e.g., DMSO/water vs. methanol) .
Q. How can molecular docking predict the compound’s biological targets and guide in vitro assays?
- Answer:
- Target selection : Prioritize kinases or receptors (e.g., EGFR, PARP) based on structural homology with triazolo-pyrazine inhibitors .
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid protein structures (PDB IDs: e.g., 4HJO for PARP). Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .
- Validation : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
